An In-depth Technical Guide to the Chemical Properties of 2-methyl-1H-indol-4-amine
An In-depth Technical Guide to the Chemical Properties of 2-methyl-1H-indol-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-1H-indol-4-amine is a heterocyclic aromatic amine belonging to the indole family. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds, including neurotransmitters like serotonin. As a substituted indole, 2-methyl-1H-indol-4-amine holds potential as a building block in the synthesis of novel therapeutic agents. Its chemical properties, including reactivity and potential biological interactions, are of significant interest to researchers in drug discovery and development. This technical guide provides a comprehensive overview of the known and predicted chemical properties of 2-methyl-1H-indol-4-amine, detailed hypothetical experimental protocols for its synthesis, and a visualization of a relevant biological signaling pathway.
Chemical Properties
Due to the limited availability of direct experimental data for 2-methyl-1H-indol-4-amine, the following table summarizes its fundamental chemical identity and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂ | N/A |
| Molecular Weight | 146.19 g/mol | N/A |
| CAS Number | 182234-10-2 | [1] |
| Predicted XLogP3 | 1.5 | Predicted |
| Predicted Hydrogen Bond Donor Count | 2 | Predicted |
| Predicted Hydrogen Bond Acceptor Count | 2 | Predicted |
| Predicted Rotatable Bond Count | 1 | Predicted |
| Predicted Topological Polar Surface Area | 42.8 Ų | Predicted |
| Predicted pKa (most basic) | 5.3 (Amine) | Predicted |
| Predicted pKa (most acidic) | 17.5 (Indole NH) | Predicted |
Experimental Protocols
While specific literature detailing the synthesis of 2-methyl-1H-indol-4-amine is scarce, its preparation can be reasonably proposed through established methodologies for indole synthesis. Two plausible synthetic routes are outlined below.
Method 1: Fischer Indole Synthesis followed by Reduction
This approach involves the formation of the indole ring system from a substituted phenylhydrazine and a ketone, followed by the reduction of a nitro group to the desired amine.
Step 1: Synthesis of 2-methyl-4-nitro-1H-indole
The Fischer indole synthesis is a classic and versatile method for preparing indoles.[2][3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[2][3][4]
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Reactants: (4-nitrophenyl)hydrazine and acetone.
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Catalyst: A Brønsted acid (e.g., polyphosphoric acid (PPA), sulfuric acid) or a Lewis acid (e.g., zinc chloride).[4]
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Procedure:
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To a stirred solution of (4-nitrophenyl)hydrazine (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or ethanol), add acetone (1.1 eq).
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Carefully add the acid catalyst portion-wise, maintaining the temperature below 40°C.
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Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture and pour it into ice-water.
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Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
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Filter the precipitate, wash with water, and dry under vacuum.
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Purify the crude 2-methyl-4-nitro-1H-indole by recrystallization or column chromatography.
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Step 2: Reduction of 2-methyl-4-nitro-1H-indole to 2-methyl-1H-indol-4-amine
The reduction of the nitro group to an amine is a common transformation in organic synthesis.
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Reducing Agents: Several reagents can be employed for this reduction, including:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, ammonium formate).
-
Metal-based Reductants: Tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid or with a catalytic amount of HCl.[5]
-
-
General Procedure (using SnCl₂):
-
Dissolve 2-methyl-4-nitro-1H-indole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (e.g., 4-5 eq).
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a strong base (e.g., concentrated NaOH solution) until the solution is alkaline.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude 2-methyl-1H-indol-4-amine by column chromatography on silica gel.
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Method 2: Reductive Cyclization of a Substituted o-Nitrotoluene
This method involves the construction of the indole ring from a suitably substituted aromatic precursor.
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Starting Material: A plausible precursor would be 1-methyl-2-nitro-3-(2-oxopropyl)benzene. The synthesis of this precursor would involve standard aromatic chemistry.
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Reaction: The reductive cyclization is typically carried out using a reducing agent that can simultaneously reduce the nitro group and facilitate the cyclization.
-
General Procedure:
-
Dissolve the ortho-nitro precursor in a suitable solvent (e.g., acetic acid or ethanol).
-
Add a reducing agent, such as iron powder with a catalytic amount of hydrochloric acid.[5]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the mixture and filter it through a pad of celite to remove the metal salts.
-
Neutralize the filtrate with a base and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-methyl-1H-indol-4-amine.
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Potential Signaling Pathway Involvement
Indole derivatives are well-known to interact with various biological targets, particularly serotonin (5-hydroxytryptamine, 5-HT) receptors, due to their structural similarity to the endogenous ligand serotonin.[6] The 5-HT₂A receptor, a G-protein coupled receptor (GPCR), is a prominent target for many psychoactive indole-containing compounds.[7] Activation of the 5-HT₂A receptor initiates a complex intracellular signaling cascade.
Caption: Generalized 5-HT2A Receptor Signaling Pathway.
The binding of an agonist, such as potentially 2-methyl-1H-indol-4-amine, to the 5-HT₂A receptor leads to a conformational change that activates the associated Gq/11 G-protein.[7][8] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ diffuses through the cytoplasm to stimulate the release of calcium ions (Ca²⁺) from intracellular stores.[7] Both DAG and increased intracellular Ca²⁺ levels act together to activate protein kinase C (PKC), which then phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.[7]
Conclusion
2-methyl-1H-indol-4-amine represents a valuable, yet under-characterized, chemical entity for synthetic and medicinal chemistry. While experimental data on its specific properties are limited, established synthetic routes for related indole compounds provide a solid foundation for its preparation. The structural similarity of this molecule to known serotonergic ligands suggests its potential interaction with serotonin receptors, such as the 5-HT₂A receptor, making it an interesting candidate for further investigation in the context of neuropharmacology and drug discovery. The information presented in this guide serves as a foundational resource for researchers aiming to explore the synthesis, properties, and potential biological activities of 2-methyl-1H-indol-4-amine.
References
- 1. researchgate.net [researchgate.net]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. msudenver.edu [msudenver.edu]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. 5-HT2A_receptor [bionity.com]
